Gly-pro-gly-gly

Description

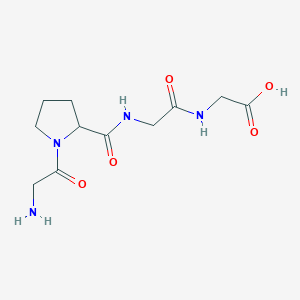

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O5/c12-4-9(17)15-3-1-2-7(15)11(20)14-5-8(16)13-6-10(18)19/h7H,1-6,12H2,(H,13,16)(H,14,20)(H,18,19)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZMQPADLFXCJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13054-03-0 | |

| Record name | Glycyl-prolyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013054030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Catabolic Pathways and Metabolic Fates of Gly Pro Gly Gly and Associated Peptides

Enzymatic Degradation Kinetics and Stability Profiling

The enzymatic breakdown of proline-containing oligopeptides is a specialized process due to the unique rigid structure of proline. A key enzyme in the degradation of peptides with a proline residue at the penultimate position from the N-terminus is Dipeptidyl Peptidase IV (DPP-IV) , also known as postproline dipeptidyl aminopeptidase (B13392206) IV.

Research on the intestinal assimilation of a structurally similar tetrapeptide, Leu-Pro-Gly-Gly, provides significant insight into the probable catabolism of Gly-Pro-Gly-Gly. nih.gov Studies using in vivo jejunal perfusion in rats demonstrated that Leu-Pro-Gly-Gly is efficiently hydrolyzed. nih.gov The primary enzyme responsible for this cleavage is located in the brush border membrane of the intestine and is identified as DPP-IV. nih.gov This enzyme specifically cleaves the peptide bond after the proline residue.

The hydrolysis of Leu-Pro-Gly-Gly was observed to be significantly faster than that of other proline-containing peptides like Leu-Pro, Pro-Leu, and Pro-Gly-Gly. nih.gov This suggests a high affinity of DPP-IV for tetrapeptides with the X-Pro-Y-Z structure. The major hydrolytic products identified in the intestinal lumen were the dipeptides Leu-Pro and Gly-Gly . nih.gov

Based on this enzymatic specificity, it is highly likely that this compound is also a substrate for DPP-IV. The enzyme would cleave the peptide bond between Proline and the first Glycine (B1666218), resulting in the formation of two dipeptides: Gly-Pro and Gly-Gly .

Table 1: Enzymatic Degradation of Proline-Containing Tetrapeptides

| Substrate | Enzyme | Primary Products | Reference |

|---|---|---|---|

| Leu-Pro-Gly-Gly | Dipeptidyl Peptidase IV (DPP-IV) | Leu-Pro, Gly-Gly | nih.gov |

| This compound | Dipeptidyl Peptidase IV (DPP-IV) (inferred) | Gly-Pro, Gly-Gly |

The presence of proline in peptides generally confers a degree of stability against non-specific peptidases. researchgate.net However, the susceptibility to specific enzymes like DPP-IV indicates a regulated pathway for their degradation.

Downstream Metabolic Conversion Products

Following the initial cleavage of this compound into Gly-Pro and Gly-Gly, these dipeptides are further metabolized.

The dipeptide Gly-Pro is a known end product of collagen metabolism and is primarily cleaved by the enzyme prolidase (also known as peptidase D). Prolidase hydrolyzes the peptide bond between glycine and proline, releasing the free amino acids Glycine and Proline . These amino acids can then be reutilized for protein synthesis or enter their respective catabolic pathways.

The dipeptide Gly-Gly is hydrolyzed by various dipeptidases into two molecules of Glycine . annualreviews.org

The ultimate downstream metabolic products of this compound are therefore the individual amino acids Glycine and Proline.

Glycine can be degraded through several pathways. The major route in mitochondria is the glycine cleavage system, which breaks it down into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate. mhmedical.com Glycine can also be converted back to serine, which is then metabolized to pyruvate. nih.gov

Proline catabolism involves its oxidation to pyrroline-5-carboxylate and subsequently to glutamate (B1630785). Glutamate can then enter the citric acid cycle for energy production or be used in other metabolic pathways.

Table 2: Metabolic Fate of this compound and its Degradation Products

| Initial Peptide/Product | Enzyme(s) | Metabolic Products | Reference |

|---|---|---|---|

| This compound | Dipeptidyl Peptidase IV (inferred) | Gly-Pro, Gly-Gly | |

| Gly-Pro | Prolidase | Glycine, Proline | |

| Gly-Gly | Dipeptidases | Glycine | annualreviews.org |

| Glycine | Glycine cleavage system, Serine hydroxymethyltransferase | CO2, NH3, Serine | mhmedical.comnih.gov |

| Proline | Proline dehydrogenase, Pyrroline-5-carboxylate dehydrogenase | Glutamate |

Structural Elucidation and Conformational Dynamics of Gly Pro Gly Gly and Proline Glycine Motifs

High-Resolution Spectroscopic Characterization

Solid-State Nuclear Magnetic Resonance Spectroscopy for Local Structure Determination

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the local structure of peptides in a solid or semi-solid state. By measuring the chemical shifts of isotopically labeled atoms, such as ¹³C and ¹⁵N, researchers can deduce information about the secondary structure and the cis/trans isomerism of peptide bonds. titech.ac.jpresearchgate.net

For instance, the ¹³C chemical shifts of the carbonyl carbons in glycine (B1666218) and proline residues are sensitive to the local conformation, such as α-helices, β-sheets, and β-turns. titech.ac.jp Studies on oligopeptides containing the Gly-Pro sequence have shown that the chemical shift difference between the Pro Cβ and Cγ carbons can be used to distinguish between cis and trans isomers of the Gly-Pro peptide bond. titech.ac.jp In the case of GPGG, solid-state NMR has been employed to validate molecular dynamics force fields by comparing experimentally measured parameters with those calculated from simulations. nih.govacs.org These studies have helped to identify reliable computational methods for predicting the structure and dynamics of small peptides containing glycine and proline. nih.govacs.org

Furthermore, solid-state NMR has been instrumental in characterizing the structure of Gly-Pro-Gly motifs within larger biological structures, such as spider dragline silk and the V3 loop of the HIV-1 gp120 protein. nih.govrsc.org These studies have revealed the presence of elastin-like β-turn structures and have demonstrated that the conformation of the GPGR motif can be influenced by antibody binding. nih.govrsc.org

Ion Mobility Spectrometry and Tandem Mass Spectrometry for Gas-Phase Conformer Analysis

Ion Mobility Spectrometry (IMS) coupled with Tandem Mass Spectrometry (MS/MS) provides a unique capability to separate and analyze the different conformations (conformers) of a peptide in the gas phase. This technique separates ions based on their size and shape, offering insights into their three-dimensional structure.

For the protonated Gly-Pro-Gly-Gly peptide (H⁺-GPGG), IMS studies have successfully separated two distinct conformational families. epfl.chacs.orgnih.gov These families arise from the cis and trans isomerization of the peptide bond preceding the proline residue. epfl.chacs.orgnih.gov The collisional cross-sections (CCS), which are a measure of the ion's size, have been determined for these conformers.

| Conformational Family | Collisional Cross-Section (Ų) |

|---|---|

| Family 1 (cis-proline) | 93.8 |

| Family 2 (trans-proline) | 96.8 |

Data derived from ion mobility spectrometry experiments on protonated this compound. epfl.chacs.orgnih.gov

By combining IMS with infrared (IR) spectroscopy, researchers have been able to obtain the IR spectra of each separated conformational family. epfl.chacs.orgnih.gov This has confirmed the presence of one major conformer per family, corresponding to the cis and trans isomers. epfl.chacs.orgnih.gov

Furthermore, guided ion beam tandem mass spectrometry has been used to measure the absolute relative energies of the cis and trans conformers of protonated GPGG. researchgate.netnih.gov These experiments involve inducing dissociation of the conformers through collisions and measuring the energy required. The results indicated that in the gas phase at 0 K, the trans conformation is more stable than the cis conformation by 4.5 ± 2.5 kJ/mol. researchgate.netnih.gov However, heating the molecule leads to annealing to the cis conformer, suggesting it has a lower Gibbs free energy at higher temperatures. researchgate.netnih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational methods, including molecular dynamics (MD) simulations and quantum chemistry calculations, are essential complements to experimental techniques. They provide a theoretical framework for interpreting experimental data and offer a deeper understanding of the conformational landscape and dynamics of peptides like this compound.

Prediction of Low-Energy Conformations and Energy Landscapes

Computational modeling has been extensively used to predict the low-energy conformations and map the potential energy landscape of this compound. Density functional theory (DFT) based molecular dynamics simulations have been employed to confirm the structures of the major conformers observed in ion mobility experiments. epfl.chacs.orgnih.gov These simulations have shown that the cis-proline species is the preferred structure in the gas phase, even though its initial population in some experiments is lower than the trans-proline species. epfl.chacs.org This suggests that a portion of the trans-proline population can become kinetically trapped in a higher energy state. epfl.chacs.org

A comprehensive study evaluated twelve different molecular dynamics force fields (including AMBER, CHARMM, GROMOS, and OPLS-AA) for their ability to accurately simulate the behavior of GPGG in water. nih.govacs.org The results of these simulations were compared with experimental NMR data, leading to the identification of the AMBER99SB force field as the most reliable for reproducing the peptide's backbone and proline side chain geometries and dynamics. nih.govacs.org Such validated force fields are crucial for accurately predicting the conformational preferences and energy landscapes of similar peptides.

Analysis of Peptide Bond Isomerism (Cis/Trans)

The cis/trans isomerization of the peptide bond involving proline is a key determinant of the structure and function of many proteins. In this compound, the Gly-Pro peptide bond can exist in either a cis or trans conformation, leading to distinct structural families.

Computational studies have provided detailed insights into the energetics of this isomerization. In the gas phase, the cis-proline conformer of protonated GPGG is energetically favored. acs.org However, in solution, the trans conformation is found to be more stable by approximately 4.5 kJ/mol. acs.org The energy barrier for isomerization in solution is significant, around 84.5 kJ/mol. acs.org

Molecular dynamics simulations have revealed a strong dependence of the populations and geometries of the cis and trans conformers on the force field used. nih.govacs.org The analysis of these simulations, in conjunction with experimental data, allows for a detailed characterization of the factors governing the cis/trans equilibrium and the dynamics of interconversion. For instance, studies on other proline-containing peptides have shown that the energy barrier for cis-trans isomerization is around 85 kJ/mol. researchgate.net

| Property | Gas Phase | Solution (D₂O) |

|---|---|---|

| More Stable Conformer | cis-Proline | trans-Proline |

| Energy Difference (trans - cis) | - | 4.5 kJ/mol |

| Isomerization Barrier | - | 84.5 kJ/mol |

Energetic data for the cis and trans isomers of the Gly-Pro bond in this compound. acs.org

Characterization of Secondary Structural Elements

Studies on peptides with Gly-Pro sequences have shown a propensity to form specific secondary structures. For example, investigations into Gly-Pro and Pro-Gly dipeptides have revealed that the Gly-Pro sequence tends to adopt extended β-strand or polyproline-II (PP-II) structures. nih.gov In contrast, the Pro-Gly sequence can favor a C10/β-turn structure in solution. nih.gov

In the context of this compound, molecular dynamics simulations have suggested a sequence of transitions for the glycine backbone conformation, moving between helical (α), stretched (βS), and polyproline II-like (βP and βPR) structures. nih.govacs.orgresearchgate.net The propensity of certain force fields to overstabilize helical conformations at the Pro-2 and Gly-3 residues has been noted as a potential source of inaccuracy in simulations. nih.govacs.orgresearchgate.net

Solid-state NMR studies on a model peptide with a repeating (this compound-Ala) sequence, derived from flagelliform silk, indicated a mixture of β-turn conformations (type I and type II) and random-coil or open conformers. acs.org This suggests that the this compound sequence itself is likely to exist as an ensemble of conformations, including various turn and extended structures, rather than a single, rigid secondary structure.

Propensity for Beta-Turn Formations (e.g., Type II Beta-Turns)

The sequence of this compound, and more broadly the Pro-Gly motif, is frequently associated with the formation of β-turns. These are non-repetitive secondary structures that cause a reversal in the direction of the polypeptide chain, contributing to the compact, globular architecture of many proteins. A β-turn involves four consecutive amino acid residues, denoted as i, i+1, i+2, and i+3.

The prevalence of proline and glycine in β-turns is due to their distinct structural characteristics. Proline's cyclic side chain restricts the backbone dihedral angle φ to approximately -60°, a conformation that is entropically favorable for initiating a turn. Glycine, lacking a side chain beyond a single hydrogen atom, is sterically non-restrictive and can adopt a wide range of backbone conformations, including those required for the tight twists of a β-turn that are inaccessible to other amino acids.

Research has shown that the Pro-Gly sequence is a potent inducer of β-hairpin structures, which are stabilized by a β-turn. Specifically, this motif has a high propensity to form Type II and Type II' β-turns. In a study of recombinant spider silk, which contains Gly-Pro-Gly-X motifs, solution NMR analysis revealed that the peptide is predominantly in a random coil conformation but partially forms a Type II β-turn structure within these specific motifs. uni.lu The presence of NOESY cross-peaks between Pro Hβ and Gly HN, which are about 3.6 Å apart in a model Type II β-turn, supports this finding. uni.lu

In aqueous environments, the tendency to form β-hairpin loops is considered an intrinsic property of the Pro-Gly sequence. researchgate.net However, the stability and type of the turn can be influenced by the surrounding solvent. For instance, computational studies on Ac-D-Pro-Gly-NHMe indicated a preference for βI' turns in a less polar solvent (CH2Cl2) but a greater propensity for βII' turns in water. nih.gov The Pro-Gly sequence is considered an archetypal β-hairpin inducer. novoprolabs.com

| Turn Type | Typical Residues at i+1 | Typical Residues at i+2 | Ideal Dihedral Angles (φ, ψ) for i+1 | Ideal Dihedral Angles (φ, ψ) for i+2 |

| Type I | Pro | Various | (-60°, -30°) | (-90°, 0°) |

| Type II | Pro | Gly | (-60°, 120°) | (80°, 0°) |

| Type II' | D-Pro | Gly | (60°, -120°) | (-80°, 0°) |

Polyproline II Helix Conformational Contributions

Beyond β-turns, proline- and glycine-rich sequences can adopt another significant secondary structure: the polyproline II (PPII) helix. The PPII helix is a left-handed helix characterized by a more extended structure than the α-helix, with approximately three residues per turn. wikipedia.orgwikipedia.org It has backbone dihedral angles of roughly (φ, ψ) = (-75°, +145°). nih.gov Unlike α-helices, the PPII helix is not stabilized by internal hydrogen bonds within the backbone. wikipedia.org

The tetrapeptide this compound fits the pattern of sequences known to form these structures. Research indicates that peptides containing repeating (Pro-Gly-Gly)N sequences adopt polyproline II helices that can assemble into larger structures, such as double-layered sheets. In these assemblies, the proline residues are typically found on the exterior, while the glycine residues and an extensive hydrogen-bonding network are on the interior. The small size of glycine is critical for allowing the close packing of the PPII helices.

The PPII conformation is also prevalent in the "unfolded" or "disordered" regions of proteins, suggesting it plays a key role in protein folding and recognition processes. nih.gov For sequences like this compound, the conformational landscape is likely an equilibrium between random coil states, β-turn structures, and the PPII helix. NMR studies on glycine-rich regions of certain proteins suggest a significant population of PPII helix exists in equilibrium with a statistical coil ensemble. This conformational flexibility is crucial for the biological function of many peptides and proteins.

| Property | Description |

| Handedness | Left-handed |

| Residues per Turn | ~3.0 wikipedia.org |

| Rise per Residue | ~3.1 Å wikipedia.org |

| Backbone Dihedral Angles (φ, ψ) | Approximately (-75°, +145°) nih.gov |

| Stabilization | Not stabilized by internal backbone hydrogen bonds wikipedia.org |

| Common Residues | Proline, Glycine, Alanine, Lysine, Glutamate (B1630785) wikipedia.org |

Peptidomimetic Design, Synthesis, and Structure Activity Relationship Studies of Gly Pro Gly Gly Analogs

Design Principles for Enhanced Stability and Bioactivity

The inherent limitations of peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor oral bioavailability, necessitate the application of specific design principles to create more robust and active analogs. ontosight.ai Key strategies in the design of Gly-Pro-Gly-Gly peptidomimetics aim to increase metabolic stability and enhance biological activity.

One fundamental approach is the isosteric replacement of peptide bonds with surrogates that are resistant to cleavage by proteases. uni.lu This modification can also influence the conformational profile of the peptide, which may in turn affect its affinity for a biological target. uni.lu Another critical principle is the introduction of conformational constraints. By reducing the flexibility of the peptide, the molecule can be pre-organized into its bioactive conformation, which can lead to increased potency and selectivity due to a lower entropic penalty upon binding to its receptor. uni.lunih.gov

The design process often begins with establishing a solid structure-activity relationship (SAR) to identify the key amino acid residues responsible for biological recognition and activation. uni.lu This involves synthesizing and evaluating a series of analogs to determine the minimal sequence required for activity. epa.gov For this compound analogs, this could involve modifications at each position to probe the importance of each residue for a particular biological effect.

Conformationally Constrained Peptidomimetics

To enhance the therapeutic potential of this compound, researchers have focused on developing conformationally constrained analogs. These modifications aim to lock the peptide into a specific three-dimensional structure that is recognized by its biological target.

A successful strategy for constraining peptide conformation is the incorporation of rigid chemical scaffolds. These scaffolds replace a portion of the peptide backbone, thereby reducing its flexibility. In the context of this compound and related peptides, several types of rigid scaffolds have been explored.

Lactam Scaffolds: Lactams are cyclic amides that can be incorporated into a peptide sequence to create a cyclic constraint. beilstein-journals.org The synthesis of lactam-constrained analogs of related peptides like Pro-Leu-Gly-NH2 (PLG) has been shown to produce highly active compounds. acs.org These scaffolds can help to stabilize specific turn structures within the peptide. beilstein-journals.org

Bicyclic Scaffolds: For even greater rigidity, bicyclic scaffolds can be employed. beilstein-journals.org These structures are formed by introducing a second ring system into the peptide backbone. For example, the fusion of a thiazolidine (B150603) ring with a lactam ring creates a bicyclic system that significantly restricts the peptide's conformational freedom. beilstein-journals.orgresearchgate.net Bicyclic peptidomimetics have demonstrated significant biological activity, which can be further enhanced by incorporating hydrophobic groups to interact with binding pockets on the target receptor. beilstein-journals.org

A summary of these scaffolds is presented in the table below:

| Scaffold Type | Description | Key Features |

| Lactam | A cyclic amide incorporated into the peptide backbone. | Induces a cyclic constraint, helps stabilize turn structures. |

| Bicyclic | Two fused ring systems integrated into the peptide structure. | Offers greater rigidity than a single ring, can be functionalized to enhance binding. |

| Spiro-Bicyclic | Two rings connected by a single common atom. | Provides a high degree of rigidity, locks the peptide into a specific conformation. |

Peptides often adopt specific turn structures, such as β-turns, to facilitate receptor binding. The Gly-Pro sequence is a well-known motif for inducing β-turns. nih.govnih.gov Therefore, a key strategy in designing this compound analogs is to create peptidomimetics that mimic these turn conformations.

The bioactive conformation of the related peptide PLG is hypothesized to be a type II β-turn, and much of the peptidomimetic design has focused on mimicking this structure. beilstein-journals.orgnih.gov The incorporation of rigid scaffolds, as discussed above, is a primary method for achieving this mimicry. beilstein-journals.org

However, research has also explored the mimicry of other turn structures. For instance, analogs of PLG have been designed to mimic a type VI β-turn or a polyproline II helix conformation. beilstein-journals.orgnih.gov These studies have shown that molecules capable of placing the essential pharmacophoric groups in a similar topological space to that of a type II β-turn can also exhibit biological activity. beilstein-journals.org This highlights the importance of the three-dimensional arrangement of key functional groups over the exact replication of a specific secondary structure.

The use of dipeptide motifs like D-Pro-Gly is a known strategy to promote β-hairpin formation by inducing a type-II' β-turn structure. nih.gov Emulating a natural proline-glycine β-turn has been a focus in the design of minimal tetrapeptide β-hairpin mimics. diva-portal.org

Incorporation of Rigid Scaffolds (e.g., Lactam, Bicyclic, Spiro-Bicyclic)

Development of Bifunctional Peptide Conjugates

Bifunctional peptide conjugates are created by linking a peptide to another molecule to impart additional properties or functions. This strategy can be used to improve the pharmacokinetic profile of a peptide, target it to a specific tissue, or create a molecule with dual activities.

For example, peptides can be conjugated to larger molecules like antibodies to create antibody-drug conjugates (ADCs). In this context, the peptide can serve as a linker that is cleaved by enzymes at the target site, releasing the active drug. nih.gov A dipeptidyl spacer like Gly-Pro can be designed to form a stable, non-toxic diketopiperazine upon enzymatic cleavage, ensuring the clean release of the parent drug. nih.gov

Peptides can also be conjugated to non-peptide pharmacophores to create bifunctional ligands that interact with two different targets. mdpi.com For instance, a peptide with affinity for one receptor could be linked to a small molecule that targets another, potentially leading to synergistic therapeutic effects. mdpi.com In the context of this compound, this could involve attaching a known therapeutic agent to the peptide to enhance its delivery or to combine its activity with that of the peptide's own biological function. The use of a tetrapeptide like Gly-Gly-Phe-Gly as a cleavable linker in ADCs highlights the utility of short peptide sequences in such applications. invivochem.cn

Structure-Activity Relationship Profiling of Derivatized Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity and for optimizing lead compounds. These studies involve systematically modifying the structure of a parent compound and evaluating the effects of these changes on its activity.

In another study, a series of urea (B33335) and thiourea (B124793) derivatives of glycine (B1666218) and proline were conjugated to a piperazine (B1678402) analog. nih.govnih.govnih.gov The resulting compounds were evaluated for their ability to inhibit protein glycation. The SAR profiling revealed that halogen-containing derivatives were particularly potent inhibitors, with the best analogs being significantly more active than the reference standard. nih.govnih.govnih.gov This suggests that the introduction of specific chemical moieties can dramatically enhance the desired biological activity.

The table below summarizes findings from a study on urea and thiourea derivatives of Gly/Pro conjugated to a piperazine analog as potential advanced glycation end-product (AGE) inhibitors.

| Compound Type | Key Structural Feature | Activity |

| Urea Derivatives | Glycine or Proline conjugated to 2,3-dichlorophenyl piperazine via a urea linker. | Showed significant antiglycation activity. |

| Thiourea Derivatives | Glycine or Proline conjugated to 2,3-dichlorophenyl piperazine via a thiourea linker. | Also demonstrated potent antiglycation activity. |

| Halogenated Derivatives | Compounds containing halogen atoms. | Emerged as the most active analogs, with potency up to 20-fold higher than the reference standard. |

These SAR studies provide valuable insights that guide the rational design of more potent and selective this compound analogs for various therapeutic applications.

Advanced Methodological Approaches in Gly Pro Gly Gly Research

Chromatographic and Mass Spectrometric Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of peptides like Gly-Pro-Gly-Gly. Its high sensitivity and selectivity allow for the accurate detection and quantification of peptides in complex biological mixtures. nih.govnih.gov A specialized application of this technology, combining ion mobility spectrometry with guided ion beam tandem mass spectrometry, has been employed to directly measure the absolute relative energies of different conformations of protonated this compound. researchgate.net

This advanced method can distinguish between the cis and trans conformers of the peptide, which arise from the orientation of the peptide bond involving the proline residue. researchgate.net Through threshold collision-induced dissociation (TCID) of the conformers after they have been separated by ion mobility, researchers can determine their relative stabilities. researchgate.net

Experimental findings revealed that for the protonated this compound (H⁺GPGG), the trans conformation is more stable than the cis conformation at 0 Kelvin by 4.5 ± 2.5 kJ mol⁻¹. researchgate.net Interestingly, heating the molecule leads to its annealing into the cis conformer, suggesting that the cis form possesses a lower Gibbs energy at elevated temperatures. researchgate.net This type of detailed energetic analysis is crucial for understanding the structural dynamics of the peptide and has significant implications for computational modeling of peptide energetics. researchgate.net While this specific study focused on the tetrapeptide, LC-MS/MS is also broadly used for quantifying related di- and tripeptides, such as Pro-Gly, Gly-Pro, and Pro-Gly-Pro, in various biological samples, often employing multiple reaction monitoring (MRM) for enhanced specificity. nih.govresearchgate.netnih.gov

| Parameter | Description | Finding for this compound | Source |

|---|---|---|---|

| Analytical Technique | Ion Mobility Spectrometry-Tandem Mass Spectrometry | Used to separate and analyze the energetics of protonated cis and trans conformers. | researchgate.net |

| Relative Stability (0 K) | Energy difference between the two primary conformers. | The trans conformation is more stable than the cis conformation by 4.5 ± 2.5 kJ mol⁻¹. | researchgate.net |

| Effect of Temperature | Conformational change upon heating. | Heating anneals the molecule to the cis conformer, indicating it has a lower Gibbs energy at higher temperatures. | researchgate.net |

Molecular and Cellular Biology Techniques

To elucidate the biological functions of this compound and related peptides, researchers utilize a range of molecular and cellular biology techniques to probe their effects on gene and protein expression in various cell models.

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a fundamental technique used to measure changes in gene expression in response to peptide treatment. researchgate.net While direct RT-qPCR studies on the tetrapeptide this compound are not extensively documented, the methodology is widely applied in research on functionally similar dipeptides like Gly-Pro and Pro-Gly. nih.gov For instance, in studies involving fibroblasts, RT-qPCR has been used to assess the anti-fibrotic effects of Gly-Pro by measuring the mRNA levels of genes involved in collagen synthesis and fibrosis. mdpi.comnih.gov Key genes analyzed in this context include those for collagen types I and III (COL1A1, COL1A2, COL3A1), as well as activating transcription factor 4 (ATF4), a crucial regulator of cellular metabolism and stress responses. mdpi.comnih.gov

Furthermore, in studies with HepG2 liver cells, RT-qPCR was employed to demonstrate that the dipeptide Pro-Gly could significantly increase the mRNA levels of Insulin-like Growth Factor 1 (IGF-1) and the peptide transporter 1 (PepT1). nih.govresearchgate.netnih.govfrontiersin.org These findings are critical for understanding the molecular pathways through which these peptides exert their biological effects.

| Peptide | Cell Line | Target Genes Analyzed by RT-qPCR | Observed Effect | Source |

|---|---|---|---|---|

| Gly-Pro | Human Dermal Fibroblasts | COL1A1, COL1A2, COL3A1, ATF4, PHGDH, PSAT1, PSPH, SHMT2, SLC2A1 (GLUT1) | Downregulation of TGF-β1-induced expression. | mdpi.comnih.gov |

| Pro-Gly | HepG2 | IGF-1, PepT1 | Upregulation of mRNA levels. | nih.govresearchgate.netnih.gov |

Western blotting and immunocytochemistry are indispensable techniques for detecting and localizing specific proteins within cells, providing complementary information to RT-qPCR data. bu.eduthermofisher.com Western blotting allows for the quantification of protein levels, while immunocytochemistry provides spatial information about a protein's subcellular location. nih.govmdpi.com

In research on related peptides, Western blotting has been instrumental in confirming the findings from gene expression studies at the protein level. For example, treatment of HepG2 cells with the dipeptide Pro-Gly was shown to enhance the protein expression of prepro IGF-1. nih.govresearchgate.net This technique also revealed that Pro-Gly activates the JAK2/STAT5 signaling pathway by increasing the phosphorylation of both JAK2 and STAT5 proteins. nih.govfrontiersin.org In fibroblasts, Western blot analysis demonstrated that Gly-Pro could inhibit the TGF-β1-induced expression of ATF4 and reduce the amount of pro-collagen 1 in the cell supernatant. mdpi.comnih.gov

Immunocytochemistry has been used to visualize the consequences of this signaling activation. In HepG2 cells treated with Pro-Gly, immunocytochemical staining showed the translocation of phosphorylated STAT5 (p-STAT5) from the cytoplasm to the nucleus, a key step in its function as a transcription factor. nih.gov Similarly, in fibroblast studies, immunocytochemistry was used to show that Gly-Pro treatment reduced the expression of Collagen type 1, confirming its anti-fibrotic potential at the cellular level. mdpi.comnih.gov

Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR)

In Vitro Model Systems for Functional Assays

To investigate the biological activities of this compound and its analogues, researchers rely on various established cell culture models. These in vitro systems allow for controlled experiments to dissect the cellular and molecular mechanisms of action.

Primary Neuroglial Culture Analysis (Scratch Test)

An extensive search of scientific literature and databases reveals no specific studies that have utilized the this compound tetrapeptide in primary neuroglial culture analysis, specifically employing the scratch test or wound healing assay. Research in this area has often focused on other, related proline-containing peptides. For instance, the tripeptide Pro-Gly-Pro (PGP) has been investigated for its neuroregenerative and neuroprotective properties in primary neuroglial cultures using the scratch test model. acs.orgmdpi.comresearchgate.net However, direct experimental data on the effects of GPGG in this assay are not present in the available literature.

Computational and In Silico Approaches

Computational methods are pivotal in modern peptide research, offering insights into molecular interactions and potential biological functions. The application of these techniques to this compound has been limited but has provided some valuable data.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as a peptide, and a protein receptor.

While specific molecular docking studies focusing solely on this compound as a ligand to predict interactions with a defined receptor are not widely reported, research on larger peptides incorporating the GPGG sequence provides some insight. A study on chickpea hydrolysates identified the peptide This compound-Gly-Gly-Arg (GPGGGGR) and performed molecular docking to assess its interaction with the dipeptidyl peptidase IV (DPPIV) enzyme. mdpi.com The results indicated an affinity energy of -5.7 kcal/mol, suggesting a potential inhibitory interaction. mdpi.com This finding, while pertaining to a heptapeptide, highlights the potential for the GPGG sequence to be part of a larger structure that can interact with biological targets.

Another study identified the novel antioxidant peptide This compound-Phe-Ile (GPGGFI) from the skin of the bluefin leatherjacket (Navodon septentrionalis). researchgate.net Although a detailed molecular docking analysis was not the focus of this particular study, the identification of its potent antioxidant activity implies a significant interaction with reactive oxygen species or related cellular components. researchgate.net

Beyond direct ligand-receptor docking, this compound has been instrumental as a model peptide for the validation and verification of force fields used in molecular dynamics simulations, a related computational approach. acs.org These studies use GPGG to test the accuracy of computational models in predicting peptide conformation and dynamics, which is a fundamental prerequisite for reliable molecular docking and interaction prediction. acs.orgresearchgate.net

The following table summarizes the findings from a molecular docking study involving a GPGG-containing peptide:

| Peptide Sequence | Target Receptor | Predicted Binding Affinity (kcal/mol) |

| This compound-Gly-Gly-Arg | DPPIV | -5.7 |

Gene Network Analysis

Gene network analysis is a bioinformatics approach used to understand the complex patterns of gene expression and the regulatory interactions between genes. Following a thorough review of existing literature, no studies were found that have conducted gene network analysis, gene expression profiling, or transcriptomics specifically in response to the this compound peptide. Research in this domain has been performed on other glyproline peptides, such as Pro-Gly-Pro (PGP), to understand their effects on inflammatory and neuro-signaling genetic responses, but similar analyses for GPGG are not available in the public domain. science.gov

Q & A

Q. How to optimize HPLC methods for this compound purity analysis in complex matrices?

- Methodology : Test columns (C8, C18, phenyl) and mobile phases (acetonitrile vs. methanol gradients) to improve resolution. Adjust pH (2–3 with TFA) to enhance peak symmetry. For biological samples, pre-treat with solid-phase extraction (SPE) to remove interfering compounds .

Key Considerations for Methodological Rigor

- Reproducibility : Document synthesis and assay conditions exhaustively, including batch-specific details (e.g., lot numbers of reagents) .

- Data Contradictions : Use statistical tools (e.g., ANOVA with post-hoc tests) to assess variability and validate outliers .

- Ethical Compliance : Adhere to institutional guidelines for preclinical studies, particularly when using animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.